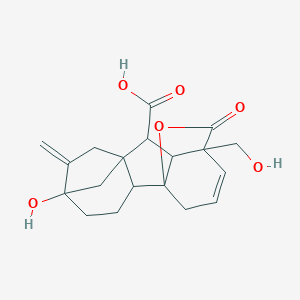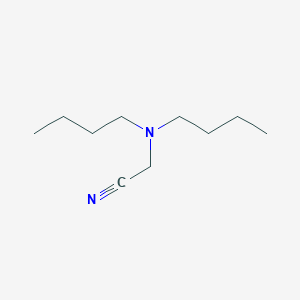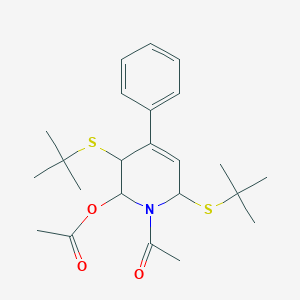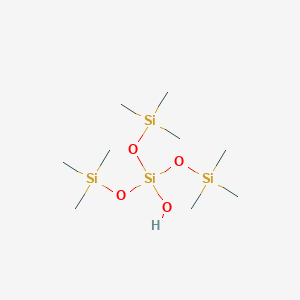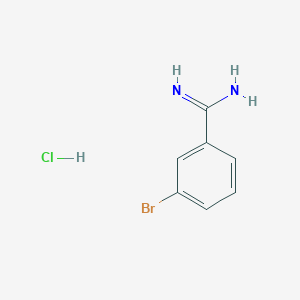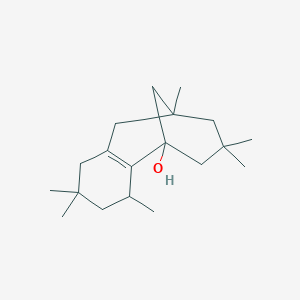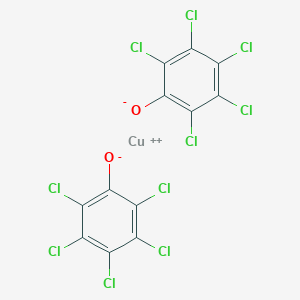
Copper pentachlorophenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper pentachlorophenate (CPC) is a chemical compound that has been widely used in various industries, including wood preservation, agriculture, and textile manufacturing. CPC is a potent fungicide and bactericide that is effective against a broad spectrum of microorganisms.
Mécanisme D'action
Copper pentachlorophenate acts by disrupting the cell membrane of microorganisms. It binds to the cell wall and causes leakage of cellular components, leading to cell death. Copper pentachlorophenate also inhibits the synthesis of nucleic acids and proteins, which are essential for the survival and growth of microorganisms.
Effets Biochimiques Et Physiologiques
Copper pentachlorophenate has been found to have toxic effects on mammalian cells. It can cause oxidative stress and DNA damage, leading to cell death. Copper pentachlorophenate has also been shown to have endocrine-disrupting effects, which can lead to reproductive and developmental problems.
Avantages Et Limitations Des Expériences En Laboratoire
Copper pentachlorophenate is a potent antimicrobial agent that can be used in various lab experiments. It is effective against a wide range of microorganisms and can be used at low concentrations. However, Copper pentachlorophenate has toxic effects on mammalian cells, which can limit its use in certain experiments. It is also important to handle Copper pentachlorophenate with care, as it is a hazardous chemical.
Orientations Futures
There are several areas of research that can be explored in the future regarding Copper pentachlorophenate. One area is the development of safer and more effective alternatives to Copper pentachlorophenate in wood preservation and other industries. Another area is the study of the toxic effects of Copper pentachlorophenate on mammalian cells and the development of strategies to minimize these effects. Finally, the mechanism of action of Copper pentachlorophenate on microorganisms can be further elucidated to improve its efficacy and reduce the risk of resistance development.
Conclusion:
Copper pentachlorophenate is a potent antimicrobial agent that has been widely used in various industries. It has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms. However, Copper pentachlorophenate has toxic effects on mammalian cells, which can limit its use in certain experiments. Further research is needed to develop safer and more effective alternatives to Copper pentachlorophenate and to minimize its toxic effects.
Méthodes De Synthèse
Copper pentachlorophenate can be synthesized by reacting copper(II) oxide with pentachlorophenol in the presence of a catalyst. The reaction takes place in a solvent, such as toluene or xylene, at high temperature and pressure. The resulting product is a greenish-brown powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Copper pentachlorophenate has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of fungi, bacteria, and viruses. Copper pentachlorophenate has also been used as a preservative in wood and other materials. It has been found to be effective in preventing decay and deterioration of wood, as well as protecting against insect infestation.
Propriétés
Numéro CAS |
15773-35-0 |
|---|---|
Nom du produit |
Copper pentachlorophenate |
Formule moléculaire |
C12Cl10CuO2 |
Poids moléculaire |
594.2 g/mol |
Nom IUPAC |
copper;2,3,4,5,6-pentachlorophenolate |
InChI |
InChI=1S/2C6HCl5O.Cu/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
Clé InChI |
RCYPBTYYGICSND-UHFFFAOYSA-L |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Cu+2] |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Cu+2] |
Autres numéros CAS |
15773-35-0 |
Synonymes |
Copper pentachlorophenate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



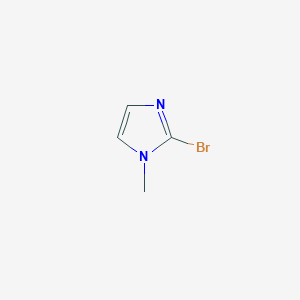
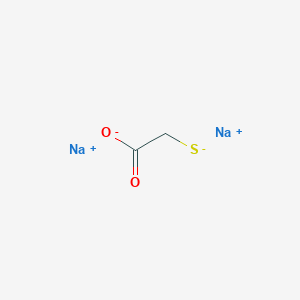
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
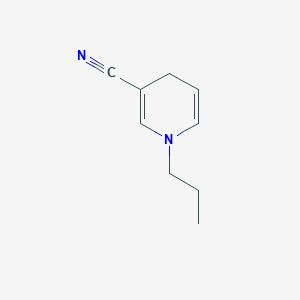
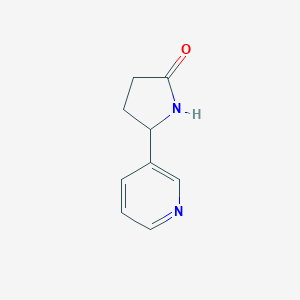
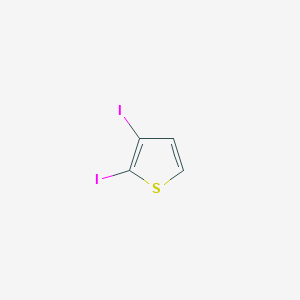
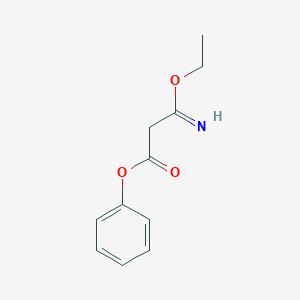
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
